![molecular formula C7H8ClNO B13560925 (As)-4-chloro-a-methyl-3-pyridinemethanol](/img/structure/B13560925.png)
(As)-4-chloro-a-methyl-3-pyridinemethanol
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Overview
Description
(As)-4-chloro-a-methyl-3-pyridinemethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the alpha position, and a hydroxyl group attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (As)-4-chloro-a-methyl-3-pyridinemethanol typically involves the chlorination of a-methyl-3-pyridinemethanol. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(As)-4-chloro-a-methyl-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.
Major Products Formed
Oxidation: 4-chloro-a-methyl-3-pyridinecarboxaldehyde.
Reduction: 4-chloro-a-methyl-3-pyridinemethanamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While there is no direct information about the applications of "(As)-4-chloro-a-methyl-3-pyridinemethanol," some search results discuss related compounds and their applications, which may provide insight into the potential uses of the specified compound.
Enzyme Inhibition
Compounds similar in structure to 4-Chloro-2-(chloromethyl)-3-methylpyridine have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is important for regulating acetylcholine levels in the synaptic cleft.
Antimicrobial Activity
Pyridine derivatives, including 4-Chloro-2-(chloromethyl)-3-methylpyridine, may exhibit antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Studies have shown significant inhibition of Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Cytotoxicity
In vitro studies have reported cytotoxic effects of 4-Chloro-2-(chloromethyl)-3-methylpyridine on cancer cell lines, suggesting potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways. Studies on HeLa cells showed that treatment with varying concentrations of the compound led to increased rates of apoptosis, suggesting a promising avenue for cancer therapy development.
Estrogen-Dependent Disease Treatment
Mechanism of Action
The mechanism of action of (As)-4-chloro-a-methyl-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect signaling pathways by modulating receptor activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-pyridinemethanol: Lacks the methyl group at the alpha position.
4-chloro-a-methyl-2-pyridinemethanol: The hydroxyl group is at the 2nd position instead of the 3rd.
4-chloro-a-methyl-3-pyridinecarboxaldehyde: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
(As)-4-chloro-a-methyl-3-pyridinemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and hydroxyl group in specific positions on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
The compound (As)-4-chloro-α-methyl-3-pyridinemethanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Structure : The compound features a pyridine ring with a chloro group and a hydroxymethyl side chain. The structural formula can be represented as follows:
Physicochemical Properties : The presence of the chloro and hydroxymethyl groups contributes to its unique physicochemical properties, which may influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives, including (As)-4-chloro-α-methyl-3-pyridinemethanol. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of (As)-4-chloro-α-methyl-3-pyridinemethanol
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings indicate that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
The anticancer potential of (As)-4-chloro-α-methyl-3-pyridinemethanol has also been investigated. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with (As)-4-chloro-α-methyl-3-pyridinemethanol resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways .
The mechanism through which (As)-4-chloro-α-methyl-3-pyridinemethanol exerts its biological effects is thought to involve interaction with cellular targets such as enzymes or receptors. The chloromethyl group may form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or activation of specific cellular pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the pyridine ring or side chains can significantly impact their antimicrobial and anticancer properties.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of Hydroxyl Group | Increased solubility and bioavailability |
Variation in Alkyl Chain Length | Enhanced potency against specific pathogens |
Research indicates that compounds with longer alkyl chains exhibit improved antimicrobial activity due to better membrane penetration .
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChI Key |
YEAHSGXGXCOVHG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CN=C1)Cl)O |
Canonical SMILES |
CC(C1=C(C=CN=C1)Cl)O |
Origin of Product |
United States |
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